Isepamicinsulfate

Description

Isepamicin Sulfate is a semi-synthetic aminoglycoside antibiotic derived from gentamicin B, primarily used to treat severe bacterial infections caused by Gram-negative pathogens. It inhibits protein synthesis by binding to the 30S ribosomal subunit, exhibiting bactericidal activity. The compound is characterized by its stability against aminoglycoside-modifying enzymes, which reduces the risk of resistance development .

Analytical methods for Isepamicin Sulfate, such as high-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD), ensure precise quantification and purity assessment. The Chinese Pharmacopoeia (2015) specifies stringent quality standards, including water content (≤3.0%) and residue on ignition (≤0.1%) . Regulatory guidelines emphasize the importance of formulation compatibility and stability when developing biosimilars, requiring comparative assessments for safety and efficacy .

Properties

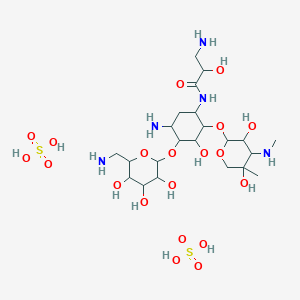

Molecular Formula |

C22H47N5O20S2 |

|---|---|

Molecular Weight |

765.8 g/mol |

IUPAC Name |

3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid |

InChI |

InChI=1S/C22H43N5O12.2H2O4S/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;2*1-5(2,3)4/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);2*(H2,1,2,3,4) |

InChI Key |

KENHPEYNCGCZOF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isepamicinsulfate typically begins with gentamicin B as the starting material. The process involves several steps:

Protection: Gentamicin B is protected using trimethyl silicone ethoxy carbonyl chloride to form an intermediate.

Coupling: The intermediate reacts with N,N-dicyclohexylamine and is coupled with N-phthalic anhydride-(S)-isoserine.

Deprotection and Acidification: The intermediate is then deprotected and acidified using sulfuric acid to obtain a crude product.

Recrystallization: The crude product is recrystallized using anhydrous alcohol to yield this compound.

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process is designed to be cost-effective, with a short synthesis period and high product purity and yield .

Chemical Reactions Analysis

Types of Reactions

Isepamicinsulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur, particularly at the amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.

Scientific Research Applications

Isepamicinsulfate has a wide range of scientific research applications:

Biology: It is studied for its interaction with bacterial ribosomes and its mechanism of action.

Mechanism of Action

Isepamicinsulfate exerts its antibacterial effects by binding to the 30S subunit of bacterial ribosomes. This binding interferes with protein synthesis, leading to the inhibition of bacterial growth and ultimately cell death . The compound’s stability against aminoglycoside-modifying enzymes enhances its effectiveness against resistant bacterial strains .

Comparison with Similar Compounds

Key Findings:

Structural and Functional Differences: Isepamicin Sulfate’s semi-synthetic structure confers resistance to enzymatic degradation, enhancing its efficacy against resistant strains compared to Sisomicin and Neomycin . Neomycin Sulfate, a broader-spectrum antibiotic, is often used topically due to systemic toxicity, whereas Isepamicin is administered intravenously for systemic infections .

Analytical Profiles :

- Isepamicin’s quantification via HPLC-ELSD ensures high specificity and accuracy, while Neomycin’s analysis may rely on less sensitive microbiological assays .

Regulatory Status :

- Isepamicin Sulfate’s inclusion in the Chinese Pharmacopoeia underscores its standardized quality controls, whereas Sisomicin’s regulatory data remain less documented .

- Neomycin’s approval in multiple pharmacopoeias reflects its established role in topical formulations .

Research and Development Considerations

- Formulation Stability : Isepamicin Sulfate requires stringent compatibility testing if used in dissimilar formulations, as per biosimilar guidelines .

- Reference Standards : Regulatory bodies prioritize brand-name drugs as reference products for generics, emphasizing the need for identical dosage forms and bioequivalence .

Q & A

Basic Research Questions

Q. What standardized experimental protocols are recommended for evaluating the antibacterial efficacy of Isepamicin sulfate in vitro?

- Methodological Answer : Follow Clinical and Laboratory Standards Institute (CLSI) guidelines for minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays. Use standardized bacterial strains (e.g., ATCC controls) and include control groups (e.g., gentamicin) to validate results. Document growth conditions (e.g., pH, temperature) and replicate experiments ≥3 times to ensure statistical robustness. For data reporting, adhere to IMRAD formatting, avoiding redundant tables/graphs in text .

Q. How should researchers design pharmacokinetic (PK) studies for Isepamicin sulfate to account for renal clearance variability?

- Methodological Answer : Use population PK modeling to analyze variability in renal clearance across patient subgroups (e.g., elderly, renally impaired). Collect serial blood/urine samples over 24–48 hours post-administration. Apply non-compartmental analysis for AUC and half-life calculations. Reference CONSORT guidelines for clinical trial transparency, including ethical approval and patient consent details in the "Materials and Methods" section .

Q. What are the best practices for synthesizing and characterizing Isepamicin sulfate in experimental reports?

- Methodological Answer : Include detailed synthesis protocols (e.g., solvent systems, purification steps) and characterization data (HPLC purity ≥95%, NMR/IR spectra). For new derivatives, provide elemental analysis and mass spectrometry data. Use supplementary materials for extensive datasets, ensuring main text focuses on critical findings. Cross-reference prior literature for known compounds to avoid redundancy .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for Isepamicin sulfate against Pseudomonas aeruginosa biofilms?

- Methodological Answer : Conduct time-kill assays under biofilm vs. planktonic conditions to compare drug penetration. Use confocal microscopy with fluorescent probes to visualize biofilm architecture. Perform transcriptomic analysis (RNA-seq) to identify resistance mechanisms. For conflicting results, apply meta-analysis frameworks to contextualize findings within prior studies, addressing variables like inoculum size and growth media .

Q. What strategies optimize the use of machine learning to predict Isepamicin sulfate resistance patterns in Gram-negative pathogens?

- Methodological Answer : Train models on genomic databases (e.g., NCBI Pathogen Detection) using resistance gene markers (e.g., aminoglycoside-modifying enzymes). Validate predictions with phenotypic susceptibility testing. Address overfitting by partitioning data into training/validation sets (70:30 ratio). Report model accuracy, sensitivity, and specificity using ROC curves, adhering to statistical reporting standards in "Results" sections .

Q. How can multi-omics approaches elucidate Isepamicin sulfate’s mechanism of action and off-target effects?

- Methodological Answer : Integrate proteomics (e.g., LC-MS/MS) to identify drug-binding proteins and metabolomics (NMR/GC-MS) to map metabolic disruptions. Pair with CRISPR-Cas9 knockout libraries to validate target pathways. Use pathway enrichment tools (e.g., KEGG, GO) for data interpretation. Discuss limitations (e.g., false positives in high-throughput screens) and reproducibility measures in the "Discussion" section .

Q. What ethical and methodological considerations are critical when designing pediatric clinical trials for Isepamicin sulfate?

- Methodological Answer : Follow PICOT framework (Population: pediatric patients; Intervention: dose-adjusted Isepamicin; Comparison: adult PK data; Outcome: safety/efficacy; Time: 7-day monitoring). Obtain dual consent (parent/guardian + child assent where applicable). Use population PK modeling to adjust for developmental physiology. Reference institutional review board (IRB) approvals and CONSORT extensions for pediatric trials .

Data Analysis & Reporting

Q. How should researchers address variability in nephrotoxicity data from Isepamicin sulfate preclinical studies?

- Methodological Answer : Perform subgroup analysis by species (e.g., rats vs. mice) and dosing regimens. Use mixed-effects models to account for inter-study heterogeneity. Report 95% confidence intervals and p-values for toxicity endpoints (e.g., serum creatinine, BUN). Discuss confounding factors (e.g., hydration status) in the "Limitations" subsection .

Q. What statistical methods are recommended for meta-analyses of Isepamicin sulfate clinical trial data?

- Methodological Answer : Employ random-effects models to aggregate data across trials, calculating pooled odds ratios for efficacy/safety. Assess publication bias via funnel plots and Egger’s test. Use PRISMA guidelines for systematic review reporting, including a flow diagram of study selection. Highlight gaps (e.g., underrepresentation of immunocompromised cohorts) for future research .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.